3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c23-17-5-3-4-16(14-17)8-9-21(28)26-18-10-12-27(13-11-18)22-19-6-1-2-7-20(19)24-15-25-22/h3-5,14-15,18H,1-2,6-13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPNZHXOEDNOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, is often prepared through chlorination reactions.
Synthesis of the Tetrahydroquinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the chlorophenyl intermediate and the piperidine-tetrahydroquinazoline intermediate, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tetrahydroquinazoline moiety.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a lead compound in drug discovery.
Medicine
In medicinal chemistry, 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
Industrially, this compound could find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
PARP1 Inhibitors
- N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide (PARP1-IN-8) Structure: Shares the 3-chlorophenyl-propanamide motif but replaces the tetrahydroquinazolin-piperidine with a phthalazinone group. Activity: Potent PARP1 inhibitor (IC₅₀ = 97 nM) . Key Difference: The phthalazinone moiety likely enhances PARP1 binding, whereas the tetrahydroquinazolin in the target compound may redirect activity toward kinases or other enzymes.
CB1 Receptor Antagonists
- N-{1-[8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-3-(piperidin-1-yl)propanamide (Compound 15) Structure: Purine core with dual chlorophenyl groups and a piperidine-propanamide chain. Activity: Designed as a peripherally selective CB1 antagonist; synthesized in 41% yield using BOP reagent . Key Difference: The purine scaffold confers CB1 selectivity, whereas the tetrahydroquinazolin in the target compound may lack affinity for cannabinoid receptors.
Opioid Receptor Agonists
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β′-Phenyl Fentanyl)
- Structure : Piperidine-propanamide with phenethyl and phenyl groups.
- Activity : Potent µ-opioid receptor agonist, listed as a controlled substance .
- Key Difference : The tetrahydroquinazolin group in the target compound likely prevents opioid activity, emphasizing the role of the central heterocycle in receptor specificity.
Benzothiazole Derivatives
- N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide Structure: Benzothiazole replaces the tetrahydroquinazolin-piperidine unit. Key Difference: The benzothiazole group may improve metabolic stability compared to the tetrahydroquinazolin scaffold.
Biological Activity
3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is with a molecular weight of 398.9 g/mol. Its structure includes a chlorophenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O |
| Molecular Weight | 398.9 g/mol |
| CAS Number | 1903526-71-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways. Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anticancer Properties
Studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide have shown potent cytotoxic effects against several human tumor cell lines. In particular:
- Cell Lines Tested : Human colon cancer (HCT116), leukemia (HL-60), and breast cancer (MCF-7).
- Mechanism : Induction of DNA fragmentation and activation of caspase pathways leading to apoptosis.
A comparative study indicated that derivatives with similar piperidine and quinazoline structures displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 15 | DNA fragmentation |
| HL-60 | 10 | Caspase activation |
| MCF-7 | 20 | Apoptosis induction |
Neuroprotective Effects
Research has also suggested potential neuroprotective properties of this compound. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers evaluated the efficacy of various quinazoline derivatives against a panel of cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity towards HL-60 cells, with an observed increase in apoptosis markers compared to control groups .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could attenuate neuronal cell death and reduce inflammatory cytokine levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
